molecular formula C25H24N2O3 B11037247 Phenyl[2,2,4-trimethyl-6-nitro-4-phenyl-3,4-dihydro-1(2H)-quinolinyl]methanone

Phenyl[2,2,4-trimethyl-6-nitro-4-phenyl-3,4-dihydro-1(2H)-quinolinyl]methanone

Cat. No.: B11037247
M. Wt: 400.5 g/mol
InChI Key: RLSJHRJRUSEEGD-UHFFFAOYSA-N
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Description

Phenyl[2,2,4-trimethyl-6-nitro-4-phenyl-3,4-dihydro-1(2H)-quinolinyl]methanone is a complex organic compound with a unique structure that includes a quinoline core, phenyl groups, and nitro functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl[2,2,4-trimethyl-6-nitro-4-phenyl-3,4-dihydro-1(2H)-quinolinyl]methanone typically involves multi-step organic reactions. One common method includes the condensation of 2,2,4-trimethyl-1,2-dihydroquinoline with nitrobenzene derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to introduce the phenyl and methanone groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are crucial during the industrial synthesis due to the involvement of potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

Phenyl[2,2,4-trimethyl-6-nitro-4-phenyl-3,4-dihydro-1(2H)-quinolinyl]methanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form quinoline N-oxide derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include amino derivatives, quinoline N-oxides, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenyl[2,2,4-trimethyl-6-nitro-4-phenyl-3,4-dihydro-1(2H)-quinolinyl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of Phenyl[2,2,4-trimethyl-6-nitro-4-phenyl-3,4-dihydro-1(2H)-quinolinyl]methanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The combination of the quinoline core with phenyl and nitro groups allows for diverse applications and potential therapeutic benefits.

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

phenyl-(2,2,4-trimethyl-6-nitro-4-phenyl-3H-quinolin-1-yl)methanone

InChI

InChI=1S/C25H24N2O3/c1-24(2)17-25(3,19-12-8-5-9-13-19)21-16-20(27(29)30)14-15-22(21)26(24)23(28)18-10-6-4-7-11-18/h4-16H,17H2,1-3H3

InChI Key

RLSJHRJRUSEEGD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-])(C)C4=CC=CC=C4)C

Origin of Product

United States

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